molecular formula C15H13Cl2NO B5865117 N-(3,4-dichlorophenyl)-3-phenylpropanamide CAS No. 86886-77-3

N-(3,4-dichlorophenyl)-3-phenylpropanamide

Cat. No.: B5865117
CAS No.: 86886-77-3
M. Wt: 294.2 g/mol
InChI Key: SJZINAMRXQCKNC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-phenylpropanamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichlorophenyl group and a phenylpropanamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-phenylpropanamide typically involves the acylation of 3,4-dichloroaniline with 3-phenylpropanoic acid or its derivatives. One common method includes the reaction of 3,4-dichloroaniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits photosynthesis by blocking the electron transport chain in photosystem II, preventing the conversion of light energy into chemical energy. This disruption leads to the death of susceptible plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-3-phenylpropanamide is unique due to its specific combination of a dichlorophenyl group and a phenylpropanamide structure, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZINAMRXQCKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877707
Record name BENZENEPROPANAMIDE, N-(3,4-DICHLOROPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86886-77-3
Record name BENZENEPROPANAMIDE, N-(3,4-DICHLOROPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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